tert-butyl N-(2-amino-4-methylpentyl)carbamate
Description
tert-Butyl N-(2-amino-4-methylpentyl)carbamate (CAS 141529-06-8) is a carbamate-protected amine with the molecular formula C₁₁H₂₄N₂O₂. It features a branched aliphatic chain (4-methylpentyl) and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide chemistry and drug development . The compound exists in stereoisomeric forms, such as the (2S)-configured enantiomer, which is critical for applications requiring chiral specificity .
Properties
IUPAC Name |
tert-butyl N-(2-amino-4-methylpentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUFVQWMZAPPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117693-62-5 | |
| Record name | tert-butyl N-(2-amino-4-methylpentyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-amino-4-methylpentyl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
tert-butyl chloroformate+amine→tert-butyl N-(2-amino-4-methylpentyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-amino-4-methylpentyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.
Major Products Formed
Hydrolysis: Amine and tert-butyl alcohol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Deprotection: Free amine.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-(2-amino-4-methylpentyl)carbamate serves as a protecting group in organic synthesis, particularly in peptide synthesis. Its stability allows for the protection of amines during multi-step syntheses, facilitating the formation of complex molecules without interference from reactive amine groups.
| Application | Description |
|---|---|
| Peptide Synthesis | Protects amines during peptide bond formation. |
| Organic Reactions | Stabilizes intermediates to prevent side reactions. |
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential use in drug development. Its role as a protecting group is crucial in synthesizing bioactive compounds and pharmaceuticals.
Case Study: Lacosamide Synthesis
A significant application involves its use in synthesizing lacosamide, an anticonvulsant drug. The compound acts as an intermediate, allowing for controlled modifications that enhance pharmacological properties.
Biochemical Studies
This compound is employed in biochemical studies to modify biomolecules. This modification can facilitate various assays and experiments aimed at understanding biological interactions and mechanisms.
| Study Type | Application |
|---|---|
| Enzyme Inhibition Studies | Used to assess the inhibition effects of modified substrates on enzyme activity. |
| Antimicrobial Activity | Investigated for potential antimicrobial properties through structural modifications. |
Mechanism of Action
The mechanism of action of tert-butyl N-(2-amino-4-methylpentyl)carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon completion of the desired reactions, the protecting group can be removed under mild conditions, releasing the free amine for further use.
Comparison with Similar Compounds
Aliphatic Carbamates with Linear/Branched Chains
Key Observations :
- Chain Length/Branching : The target compound’s 4-methylpentyl chain balances lipophilicity and steric hindrance, whereas longer chains (e.g., heptane in ) enhance hydrophobicity.
- Stereochemistry : Chiral variants (e.g., (2S) configuration in ) are critical for biological activity but require enantioselective synthesis.
Aromatic and Heterocyclic Carbamates
Key Observations :
Cyclic and Bicyclic Carbamates
Key Observations :
- Fluorination: Trifluoromethyl groups improve metabolic stability and bioavailability compared to non-halogenated analogs.
Biological Activity
Tert-butyl N-(2-amino-4-methylpentyl)carbamate, a member of the carbamate class, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butyl group and an amino group attached to a chiral carbon atom, making it a versatile candidate in various fields such as organic chemistry, medicinal chemistry, and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits stability under various conditions due to the tert-butyl group, which also facilitates its role as a protecting group in peptide synthesis and other organic reactions.
The primary mechanism of action for this compound involves its function as a protecting group for amines. The carbamate moiety stabilizes the amine, preventing it from engaging in unwanted side reactions during synthetic processes. Upon completion of these reactions, the protecting group can be removed under mild conditions, releasing the free amine for further applications.
Pharmacological Applications
Research indicates that this compound may have potential applications in drug development. Specifically, it has been explored for:
- Peptide Synthesis : Used as a protecting group to facilitate the synthesis of peptides without interfering with the reactive amine groups.
- Biochemical Studies : Employed in modifying biomolecules for various biochemical investigations .
- Drug Delivery Systems : Investigated for its potential as a prodrug that can be activated within biological systems to release active compounds.
Case Studies and Research Findings
- Synthesis and Structure-Activity Relationship (SAR) :
- Enzyme Inhibition Studies :
- Antimicrobial Activity :
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Chiral center; stable protecting group | Used in peptide synthesis; potential drug delivery |
| Tert-butyl carbamate | Lacks chiral center; less reactive | Limited biological applications |
| (S)-2-Amino-4-methylpentanol | No ester group; less stable | Less effective in synthetic applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
